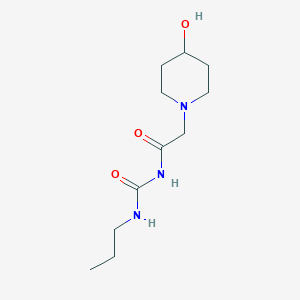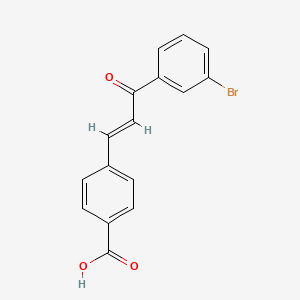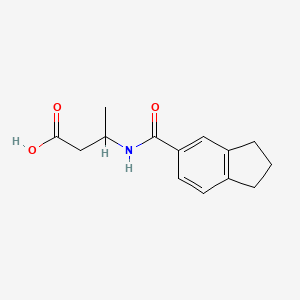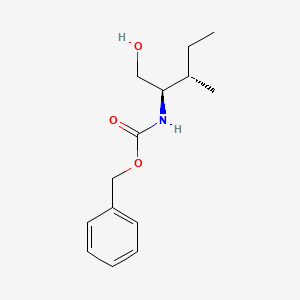
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is a chemical compound with a molecular formula of C10H20N2O3 It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide typically involves the following steps:
Formation of 4-hydroxypiperidine: This can be achieved through the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.
Acylation: The hydroxyl group of 4-hydroxypiperidine is then acylated with chloroacetyl chloride to form 2-(4-hydroxypiperidin-1-yl)acetamide.
Carbamoylation: Finally, the acetamide derivative is reacted with propyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)ethylamine.
Substitution: Formation of 2-(4-halopiperidin-1-yl)-N-(propylcarbamoyl)acetamide.
科学研究应用
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and the acetamide moiety can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.
相似化合物的比较
Similar Compounds
2-(4-hydroxypiperidin-1-yl)acetamide: Similar structure but lacks the propylcarbamoyl group.
2-(4-hydroxypiperidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide is unique due to the presence of both the hydroxyl and propylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile interactions with various molecular targets, making it valuable in research and industrial applications.
属性
分子式 |
C11H21N3O3 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
2-(4-hydroxypiperidin-1-yl)-N-(propylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H21N3O3/c1-2-5-12-11(17)13-10(16)8-14-6-3-9(15)4-7-14/h9,15H,2-8H2,1H3,(H2,12,13,16,17) |
InChI 键 |
JLWYMDOHKVUHHP-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC(=O)CN1CCC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)



![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)






